molecular formula C10H12O2 B1416286 (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol CAS No. 200425-74-7

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1416286
CAS No.: 200425-74-7
M. Wt: 164.2 g/mol
InChI Key: IAVGAIAOOXUVAD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a methoxy group and a hydroxyl group attached to an indane ring system

Scientific Research Applications

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with receptors such as the insulin-like growth factor 1 receptor (igf-1r) and C-type lectin domain family 2 member B (CLEC2B) . These receptors play crucial roles in various cellular processes, including cell growth, survival, and metabolism .

Mode of Action

Compounds that target igf-1r, for example, bind to the receptor and block its activation and signaling . This can lead to a variety of effects, including the inhibition of cell growth and proliferation .

Biochemical Pathways

The igf-1r pathway, which could be a potential target, plays a significant role in cell growth, survival, and metabolism . Disruption of this pathway can lead to various downstream effects, potentially influencing cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies typically include the investigation of absorption, distribution, metabolism, and excretion (ADME) properties of a compound . These properties significantly impact the bioavailability of a compound and its therapeutic efficacy .

Result of Action

Compounds that inhibit igf-1r can prevent disease progression by treating a root cause of certain diseases . They can prevent muscle and tissue expansion, thereby reducing disease symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Safety and Hazards

The safety and hazards of “(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol” are not specified in the available resources .

Future Directions

The future directions for the study and application of “(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol” are not clear from the available information .

Biochemical Analysis

Biochemical Properties

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can modulate the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various endogenous and exogenous compounds . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it has been observed to accumulate in the endoplasmic reticulum, where it can influence protein folding and secretion processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It has been found to localize in the mitochondria, where it can impact mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 6-methoxy-1-indanone using a chiral reducing agent to achieve the desired stereochemistry. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These processes use a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the precursor compound. The reaction is typically carried out in a solvent like ethanol or acetic acid at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methoxy-1-indanone or 6-methoxy-1-indanal.

    Reduction: Formation of 6-methoxy-2,3-dihydro-1H-indane.

    Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2,3-dihydro-1H-inden-1-ol: A non-chiral version of the compound.

    6-methoxy-1-indanone: A ketone derivative with similar structural features.

    6-methoxy-1-indanal: An aldehyde derivative with similar structural features.

Uniqueness

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities that are not present in its non-chiral or achiral counterparts. This makes it particularly valuable in applications requiring enantioselectivity.

Properties

IUPAC Name

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVGAIAOOXUVAD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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